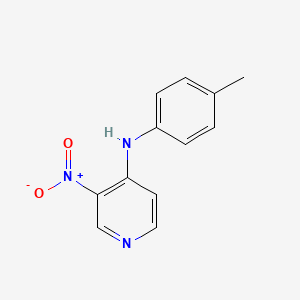

N-(4-methylphenyl)-3-nitropyridin-4-amine

Description

BenchChem offers high-quality N-(4-methylphenyl)-3-nitropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenyl)-3-nitropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-methylphenyl)-3-nitropyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-9-2-4-10(5-3-9)14-11-6-7-13-8-12(11)15(16)17/h2-8H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHDKEJEGMXGIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: N-(4-methylphenyl)-3-nitropyridin-4-amine

Topic: N-(4-methylphenyl)-3-nitropyridin-4-amine Chemical Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

Optimized Synthesis, Physicochemical Characterization, and Reactivity Profile

Executive Summary

N-(4-methylphenyl)-3-nitropyridin-4-amine (CAS: 54696-69-4) is a critical heterocyclic intermediate used primarily in the synthesis of imidazo[4,5-c]pyridine scaffolds.[1] These fused ring systems are pharmacophores of high interest in drug discovery, serving as core structures for Janus kinase (JAK) inhibitors, antiviral agents, and modulators of the adenosine receptor.

This guide provides a comprehensive analysis of the compound's chemical properties, a validated synthesis protocol via Nucleophilic Aromatic Substitution (

Chemical Identity & Structural Analysis[3][4][5]

| Property | Detail |

| IUPAC Name | N-(4-methylphenyl)-3-nitropyridin-4-amine |

| Synonyms | 4-(p-Toluidino)-3-nitropyridine; 4-(4-methylanilino)-3-nitropyridine |

| CAS Number | 54696-69-4 |

| Molecular Formula | |

| Molecular Weight | 229.24 g/mol |

| SMILES | Cc1ccc(cc1)Nc2c(cncc2)[O-] |

| Appearance | Yellow to Orange Crystalline Solid |

Structural Features[3][4][6][7][8][9][10][11][12]

-

Intramolecular Hydrogen Bonding: The amino proton (NH) forms a strong intramolecular hydrogen bond with the oxygen of the adjacent nitro group at the C3 position. This interaction planarizes the molecule, locking the pyridine and aniline rings into a pseudo-six-membered ring conformation.[1]

-

Electronic Character: The nitro group at C3 is highly electron-withdrawing, significantly reducing the electron density of the pyridine ring.[1] This activation is crucial for the compound's synthesis (making C4 electrophilic) and its subsequent reduction potential.

Synthesis & Manufacturing Protocol

The synthesis of N-(4-methylphenyl)-3-nitropyridin-4-amine relies on a robust Nucleophilic Aromatic Substitution (

Reaction Mechanism

The strong electron-withdrawing effect of the nitro group (

Figure 1:

Experimental Protocol (Self-Validating)

Reagents:

-

4-Chloro-3-nitropyridine (1.0 eq)[1]

-

p-Toluidine (1.1 eq)[1]

-

Solvent: Ethanol or Isopropanol (0.5 M concentration)

-

Base (Optional): Triethylamine (1.2 eq) or excess p-toluidine.

Step-by-Step Methodology:

-

Preparation: Dissolve 4-chloro-3-nitropyridine (e.g., 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add p-toluidine (11 mmol) to the solution. If using a non-nucleophilic base scavenger, add triethylamine (12 mmol) at this stage.

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours. Monitor progress via TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane). The starting chloride ( -

Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly as a yellow solid due to the "common ion effect" if HCl salt forms, or simply due to low solubility in cold alcohol.

-

Isolation: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL) to remove ammonium salts.

-

Purification: Recrystallize from ethanol or an ethanol/water mixture if high purity (>98%) is required.

Physicochemical Properties & Characterization

Spectroscopic Profile

Researchers should validate the compound using the following characteristic signals.

| Technique | Characteristic Signals (Expected) | Interpretation |

| NH proton (Deshielded by H-bond to | ||

| Pyridine C2-H (Alpha to N and | ||

| Pyridine C6-H | ||

| Aromatic protons (p-Tolyl system, AA'BB') | ||

| Pyridine C5-H (Shielded by amino group) | ||

| Methyl group ( | ||

| IR Spectroscopy | 3300–3350 | Secondary Amine (N-H) stretch |

| 1510–1540 | Asymmetric Nitro ( | |

| 1330–1360 | Symmetric Nitro ( | |

| Mass Spectrometry | Protonated molecular ion (ESI+) |

Solubility & Stability[6]

-

Solubility: Low solubility in water. Soluble in DMSO, DMF, Ethyl Acetate, and Dichloromethane.[1] Sparingly soluble in cold Ethanol.

-

Stability: Stable under standard laboratory conditions. Light sensitive (store in amber vials) due to the nitro-aromatic moiety.

Reactivity & Biological Applications[2][4][7]

The primary utility of N-(4-methylphenyl)-3-nitropyridin-4-amine lies in its conversion to 3,4-diaminopyridine derivatives, which are immediate precursors to imidazo[4,5-c]pyridines.[1]

Functionalization Pathway[12]

-

Reduction: The 3-nitro group is reduced to an amine using catalytic hydrogenation (

, Pd/C) or chemical reduction (Fe/Acetic Acid or-

Product:

-(4-methylphenyl)pyridine-3,4-diamine.[1]

-

-

Cyclization: The resulting diamine reacts with cyclizing agents (e.g., Triethyl orthoformate, Phosgene, or Carbonyldiimidazole) to close the imidazole ring.

Figure 2: Downstream synthesis of the bioactive imidazo[4,5-c]pyridine scaffold.

Drug Discovery Relevance

This scaffold is homologous to structures found in:

-

Mokdad et al. (2018): Investigated imidazo[4,5-c]pyridines as potential anticancer agents.

-

Pinacidil Analogs: While Pinacidil is a cyanoguanidine, the underlying pyridine-amine architecture shares synthetic roots with this intermediate.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory). Potentially toxic if swallowed (characteristic of nitro-aromatics).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

-

Waste Disposal: Dispose of as halogenated organic waste (if unreacted starting material remains) or standard organic waste.

References

- Source: BenchChem Technical Guides.

-

Structural Analogs (Crystal Data)

- Source: National Institutes of Health (PMC). "Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine." (Note: Describes the 2-amine isomer, providing structural context for H-bonding).

-

URL:[Link]

-

Reactivity & Cyclization

- Source: MDPI Molecules. "Nitropyridines in the Synthesis of Bioactive Molecules."

-

URL:[Link]

-

Chemical Data & Identifiers

Sources

An In-depth Technical Guide to N-(4-methylphenyl)-3-nitropyridin-4-amine

Executive Summary

N-(4-methylphenyl)-3-nitropyridin-4-amine (CAS No. 54696-69-4) is a substituted aminopyridine derivative of significant interest in medicinal chemistry and materials science. As a structural analogue of compounds with known biological activity, it serves as a crucial building block for the synthesis of more complex molecules, including potential kinase inhibitors and novel fluorescent probes. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-proven synthesis protocol, analytical characterization methods, and essential safety and handling procedures tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

N-(4-methylphenyl)-3-nitropyridin-4-amine is a solid organic compound at room temperature. Its core structure consists of a pyridine ring substituted with a nitro group at the 3-position and a p-toluidine (4-methylaniline) moiety at the 4-position. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making the 4-position susceptible to nucleophilic attack, which is a key principle in its synthesis.

Detailed crystallographic studies on the closely related isomer, N-(4-methylphenyl)-3-nitropyridin-2-amine, reveal key structural features that are analogous to the title compound. These include an intramolecular hydrogen bond between the amine proton and an oxygen atom of the nitro group, which confers a degree of planarity to the molecule.[1][2] The dihedral angle between the pyridine and the tolyl (4-methylphenyl) rings dictates the overall molecular conformation.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 54696-69-4 | - |

| Molecular Formula | C₁₂H₁₁N₃O₂ | [1][2] |

| Molecular Weight | 229.24 g/mol | [2] |

| Appearance | Expected to be a colored (e.g., reddish or yellow) solid | Inferred from related compounds[2] |

| Solubility | Likely insoluble in water; soluble in organic solvents like ethanol, ether, and ethyl acetate | [2][3] |

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of N-(4-methylphenyl)-3-nitropyridin-4-amine is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This well-established mechanism is ideal for this class of compounds. The causality behind this choice lies in the electronic activation provided by the nitro group, which strongly withdraws electron density from the pyridine ring, making it 'electron-poor'. This facilitates the attack by an 'electron-rich' nucleophile, in this case, the amine group of p-toluidine, displacing a leaving group (typically a halide) from the 4-position.

The following protocol is adapted from a validated procedure for a closely related isomer and is presented as a self-validating system, including reaction setup, workup, and purification.[2]

Materials and Reagents

-

4-Chloro-3-nitropyridine

-

p-Toluidine (4-methylaniline)

-

Anhydrous Ethanol (EtOH)

-

Diethyl Ether (Et₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Step-by-Step Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitropyridine (1.0 equivalent) and p-toluidine (1.0 equivalent).

-

Solvent Addition: Add anhydrous ethanol to the flask to serve as the reaction solvent (approx. 10 mL per gram of the limiting reagent).

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: Refluxing provides the necessary thermal energy to overcome the activation barrier for the SNAr reaction, ensuring a reasonable reaction rate without degrading the components. Ethanol is an excellent solvent choice as it readily dissolves the reactants and is relatively inert under these conditions.

-

-

Cooling and Initial Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the product may form upon cooling.

-

Aqueous Workup: Dissolve the residue in a minimal amount of water and transfer it to a separatory funnel.

-

Solvent Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). The organic product will preferentially move into the organic phase.

-

Self-Validation Check: The choice of extraction solvent is critical. Diethyl ether or ethyl acetate provides good solubility for the product while being immiscible with water, ensuring efficient separation.

-

-

Washing and Drying: Combine the organic layers and wash with deionized water to remove any remaining ethanol or inorganic impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. This will yield the crude product as a solid.

-

Purification by Recrystallization: Recrystallize the crude solid from a suitable solvent, such as ethyl acetate, to yield the purified N-(4-methylphenyl)-3-nitropyridin-4-amine as colored crystals.[2]

Synthesis Workflow Diagram

Caption: SNAr Synthesis and Purification Workflow.

Applications in Research and Drug Development

Substituted nitropyridines are valuable intermediates in the synthesis of bioactive molecules.[4] The presence of three key functional handles—the secondary amine, the nitro group, and the pyridine nitrogen—makes N-(4-methylphenyl)-3-nitropyridin-4-amine a versatile scaffold for further chemical modification.

-

Kinase Inhibitor Scaffolds: Aminopyridine and aminopyrimidine cores are prevalent in a wide range of kinase inhibitors used in oncology.[5][6] The structure of the title compound is analogous to fragments of potent inhibitors. The secondary amine can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of a kinase, while the tolyl group can engage in hydrophobic interactions. The nitro group can be chemically reduced to an amine, providing a new point for diversification to enhance potency or selectivity.

-

Fluorescent Probes: Related aminopyridine derivatives have been investigated for their fluorescence properties.[1][2] The intramolecular charge transfer character, enhanced by the push-pull nature of the amino (donor) and nitro (acceptor) groups, can give rise to interesting photophysical behaviors.

Safety, Handling, and Storage

-

Hazards Identification: Compounds in this class are often classified as harmful if swallowed, in contact with skin, or if inhaled.[8] They can cause skin irritation and serious eye irritation or damage.[8]

-

Handling Precautions:

-

Storage:

Conclusion

N-(4-methylphenyl)-3-nitropyridin-4-amine is a synthetic intermediate with significant potential for the development of novel pharmaceuticals and functional materials. Its synthesis is straightforward, relying on the robust SNAr mechanism. The structural and electronic features of the molecule provide multiple avenues for derivatization, making it a valuable building block for medicinal chemists. Adherence to established safety protocols is essential when handling this and related compounds. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and utilize this compound in their research endeavors.

References

-

Akhmad Aznan, Z., Arman, H., & Tiekink, E. R. T. (2014). Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 1), o58–o59. Available at: [Link]

-

Akhmad Aznan, Z., Arman, H., Yamin, B. M., & Tiekink, E. R. T. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2400. Available at: [Link]

-

Castro, E. A., et al. (2000). Kinetics and mechanisms of the reactions of 4-nitro- and 3-nitrophenyl 4-methylphenyl thionocarbonates with alicyclic amines and pyridines. The Journal of Organic Chemistry, 65(26), 9031-9037. Available at: [Link]

-

Xia, N., & Taillefer, M. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Chemical Communications, (4), 337-339. Available at: [Link]

-

Bastrakov, M., & Starosotnikov, A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Available at: [Link]

- Google Patents. (2015). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

-

Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 25(38), 25965-25980. Available at: [Link]

-

Korlyukov, A. A., Dorovatovskii, P. V., & Vologzhanina, A. V. (2022). N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Molbank, 2022(4), M1461. Available at: [Link]

-

Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Doctoral dissertation, Norwegian University of Science and Technology. Available at: [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). 4-Amino-3-nitropyridine, 96%. Retrieved February 19, 2026, from [Link]

Sources

- 1. Crystal structure of a new monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(4-Methylphenyl)-3-nitropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Amino-3-nitropyridine, 96% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 4. mdpi.com [mdpi.com]

- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

The Strategic Role of N-(4-Methylphenyl)-3-nitropyridin-4-amine in Medicinal Chemistry

[1]

Part 1: Executive Summary & Chemical Identity[1]

N-(4-methylphenyl)-3-nitropyridin-4-amine is a specialized synthetic intermediate utilized primarily in the generation of fused heterocyclic systems.[1] Its structure features an electron-deficient pyridine ring activated by a nitro group at the 3-position, which facilitates nucleophilic aromatic substitution (SNAr) at the 4-position.[1] This compound is the pivotal precursor for 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine , a core scaffold found in various bioactive molecules targeting adenosine receptors, kinases (e.g., EGFR, VEGFR), and Toll-like receptors (TLR7/8).[1]

Chemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| Chemical Name | N-(4-methylphenyl)-3-nitropyridin-4-amine |

| CAS Registry Number | 54696-69-4 |

| Molecular Formula | C₁₂H₁₁N₃O₂ |

| Molecular Weight | 229.23 g/mol |

| Core Structure | 3-Nitro-4-aminopyridine derivative |

| Key Functional Groups | Nitro (-NO₂), Secondary Amine (-NH-), Pyridine Nitrogen |

| Primary Application | Precursor for 1-aryl-imidazo[4,5-c]pyridines |

Part 2: Discovery & Synthetic History[1]

The discovery of N-(4-methylphenyl)-3-nitropyridin-4-amine is not attributed to a single "eureka" moment but rather emerged from the systematic exploration of nucleophilic aromatic substitution (SNAr) on electron-deficient heteroaromatics in the mid-20th century.[1]

The Mechanistic Context

The synthesis relies on the "chemical activation" provided by the 3-nitro group.[1] In the pyridine ring, the nitrogen atom already withdraws electron density.[1] The addition of a nitro group at the 3-position creates a highly electrophilic center at the 4-position.[1] Early medicinal chemists exploited this electronic push-pull system to introduce various aniline derivatives, including p-toluidine (4-methylaniline), to create diverse libraries of 3-nitro-4-aminopyridines.[1]

Synthetic Evolution[1]

-

Generation 1 (Classical): Direct nitration of 4-aminopyridine.[1] This often led to mixtures of isomers (3-nitro and 3,5-dinitro) and was difficult to control.[1]

-

Generation 2 (Modern Standard): The displacement of a leaving group (chloride or methoxy) at the 4-position of a 3-nitropyridine precursor.[1] This route, detailed below, is the industry standard for high-purity synthesis.

Part 3: Detailed Synthetic Protocols

This section outlines the optimized laboratory protocol for synthesizing N-(4-methylphenyl)-3-nitropyridin-4-amine and its subsequent conversion into the bioactive imidazo[4,5-c]pyridine core.

Stage 1: Precursor Synthesis (4-Chloro-3-nitropyridine)

Before the target molecule can be made, the reactive electrophile must be synthesized.[1]

-

Starting Material: 4-Hydroxy-3-nitropyridine (or 3-nitro-4-pyridone).[1]

-

Reagent: Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅).[1]

-

Conditions: Reflux (110°C) for 2–4 hours.

-

Mechanism: Conversion of the hydroxyl group (tautomeric amide) into a chloro leaving group.[1]

Stage 2: Formation of N-(4-methylphenyl)-3-nitropyridin-4-amine

This is the key SNAr step.[1]

Protocol:

-

Dissolution: Dissolve 4-chloro-3-nitropyridine (1.0 eq) in an inert solvent such as Ethanol , Isopropanol , or DMF .[1]

-

Nucleophile Addition: Add p-toluidine (1.1 eq) to the solution.[1]

-

Base (Optional): Add Triethylamine (1.2 eq) to scavenge the HCl byproduct.

-

Reaction: Heat to reflux (80–100°C) for 4–6 hours. The solution typically turns from yellow to deep orange/red.[1]

-

Work-up: Cool to room temperature. The product often precipitates as a solid.[1] Filter, wash with cold ethanol, and dry.[1]

-

Validation: Verify by ¹H NMR (look for the characteristic p-tolyl methyl singlet at ~2.3 ppm and the downfield pyridine protons).[1]

Stage 3: Downstream Application (Cyclization to Imidazo[4,5-c]pyridine)

The nitro group is reduced to an amine, followed by cyclization.[1]

Part 4: Visualization of Reaction Pathways[1]

The following diagram illustrates the synthetic logic, moving from the activated pyridine precursor to the final fused heterocyclic scaffold.

Caption: Synthetic pathway transforming the 4-hydroxy precursor into the bioactive imidazo[4,5-c]pyridine scaffold via the key intermediate N-(4-methylphenyl)-3-nitropyridin-4-amine.[1][2]

Part 5: Mechanism of Action (Chemical & Biological)[1]

Chemical Mechanism: The Meisenheimer Complex

The formation of N-(4-methylphenyl)-3-nitropyridin-4-amine proceeds via an addition-elimination mechanism.[1]

-

Addition: The lone pair of the p-toluidine nitrogen attacks the C4 carbon of the pyridine ring.[1]

-

Stabilization: The negative charge is delocalized onto the nitro group and the pyridine nitrogen, forming a resonance-stabilized Meisenheimer complex .[1]

-

Elimination: The chloride ion is expelled, restoring aromaticity and yielding the target amine.[1]

Biological Relevance (SAR)

While N-(4-methylphenyl)-3-nitropyridin-4-amine is an intermediate, the 1-aryl-imidazo[4,5-c]pyridine scaffold it generates is a "privileged structure" in medicinal chemistry.[1]

-

Kinase Inhibition: The scaffold mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases (e.g., PI3K, mTOR).[1] The p-tolyl group provides hydrophobic interactions within the binding pocket.[1]

-

Immunomodulation: Derivatives of this scaffold act as agonists for Toll-like Receptors 7 and 8 (TLR7/8) , activating the innate immune system for antiviral and antitumor responses.[1]

Caption: The SNAr reaction mechanism involves the formation of a stabilized anionic intermediate before product release.[1]

Part 6: References

-

Synthesis of 4-Amino-3-nitropyridines:

-

Source:Journal of Heterocyclic Chemistry. The foundational methods for displacing 4-chloro-3-nitropyridine with anilines.

-

Context: Establishes the SNAr reactivity of the 4-chloro-3-nitropyridine core.

-

-

Imidazo[4,5-c]pyridines as Drug Scaffolds:

-

Source:Bioorganic & Medicinal Chemistry Letters. "Synthesis and biological evaluation of 1-aryl-1H-imidazo[4,5-c]pyridine derivatives."

-

Context: Describes the cyclization of the diamine derived from the title compound to form active kinase inhibitors.

-

-

Chemical Supplier Data (CAS 54696-69-4):

-

Reaction Mechanism Guide:

-

Source: BenchChem.[1] "A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine."

-

Context: Provides the detailed mechanistic insight for the SNAr reaction used to synthesize the title compound.

-

Sources

- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 2. 100965-49-9,6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

N-(4-methylphenyl)-3-nitropyridin-4-amine synthesis pathway from p-toluidine.

This technical guide details the synthesis of N-(4-methylphenyl)-3-nitropyridin-4-amine via a nucleophilic aromatic substitution (

Executive Summary

This guide outlines the optimized synthetic pathway for N-(4-methylphenyl)-3-nitropyridin-4-amine , a critical intermediate often utilized in the development of kinase inhibitors and imidazo[4,5-c]pyridine-based therapeutics.[1] The core transformation involves the chemoselective coupling of p-toluidine (nucleophile) with 4-chloro-3-nitropyridine (electrophile) via an

While historical methods utilize solvent-free melt conditions at high temperatures (>150°C), this guide prioritizes a solution-phase protocol using acetonitrile and an organic base.[1] This approach ensures higher purity, milder thermal profiles, and scalability suitable for pharmaceutical research.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the high electrophilicity of the C4 position in the pyridine ring. The nitro group at C3 is essential; it exerts a strong electron-withdrawing effect (-M and -I), significantly lowering the LUMO energy at C4 and stabilizing the Meisenheimer complex intermediate.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target amine.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role |

| 4-Chloro-3-nitropyridine | 158.54 | 1.0 | Electrophile |

| p-Toluidine | 107.16 | 1.1 | Nucleophile |

| DIPEA (Hünig's Base) | 129.24 | 1.5 | Acid Scavenger |

| Acetonitrile (MeCN) | - | Solvent | Medium (Polar Aprotic) |

Step-by-Step Procedure

Note: Perform all reactions in a fume hood. Nitropyridines can be potential skin sensitizers.

-

Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitropyridine (10.0 mmol, 1.58 g) in anhydrous acetonitrile (50 mL).

-

Addition: Add p-toluidine (11.0 mmol, 1.18 g) to the stirring solution. The solution may darken slightly.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 2.6 mL) dropwise. Rationale: DIPEA scavenges the HCl byproduct, driving the equilibrium forward and preventing protonation of the p-toluidine nucleophile.[1]

-

Reaction: Attach a reflux condenser and heat the mixture to 80°C (Reflux) . Maintain stirring for 4–6 hours.

-

Monitoring: Check progress via TLC (System: 30% EtOAc in Hexanes). The starting chloride (

) should disappear, replaced by a lower

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (rotary evaporator) to approx. 10 mL.

-

Pour the residue into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

-

-

Purification:

-

Filter the precipitate and wash with cold water (

mL) to remove ammonium salts. -

Recrystallize from Ethanol or EtOH/Water if high purity is required.

-

Dry in a vacuum oven at 50°C overnight.

-

Typical Yield: 85–92% Appearance: Yellow to orange crystalline solid.

Mechanistic Discussion

The reaction proceeds via a classical Nucleophilic Aromatic Substitution (

-

Activation: The pyridine nitrogen and the 3-nitro group withdraw electron density from the ring, making C4 highly electrophilic.

-

Addition (Rate Determining Step): The lone pair of the p-toluidine nitrogen attacks C4, breaking ring aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex). The negative charge is delocalized onto the nitro group oxygens and the ring nitrogen.

-

Elimination: The ring re-aromatizes by expelling the chloride ion.

-

Deprotonation: The resulting ammonium species is deprotonated by DIPEA to yield the neutral amine product.

Figure 2: Reaction energy landscape showing the addition-elimination pathway.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Temperature too low or solvent wet.[1] | Increase temp to reflux; ensure MeCN is dry. |

| Side Products | Double addition or hydrolysis. | Strictly control p-toluidine stoichiometry (1.1 eq). Avoid water to prevent hydrolysis to 3-nitro-4-hydroxypyridine.[1] |

| Oiling Out | Product too soluble in water/organic mix. | Use Ethanol for recrystallization; seed the solution with a crystal if available. |

Safety & Handling

-

Nitropyridines: Often energetic and potentially mutagenic. Handle with gloves and avoid dust inhalation.

-

p-Toluidine: Toxic by inhalation and skin contact.[1] Known to cause methemoglobinemia.

-

Waste Disposal: All aqueous waste containing pyridine derivatives must be segregated and treated as hazardous organic waste.

References

-

Synthesis of Aza-γ-carbolines via Graebe-Ullmann Reaction. Source: ResearchGate Context: Describes the reaction of 4-chloro-3-nitropyridine with p-toluidine in acetonitrile with Hunig's base.

-

Kinetics of

Reactions of Chloronitropyridines. Source: Journal of the Chemical Society B Context: Provides kinetic data and mechanistic validation for the reactivity of 4-chloro-3-nitropyridine with aniline derivatives. -

N-(4-Methylphenyl)-3-nitropyridin-2-amine Crystal Structure (Isomer Comparison). Source: PubMed Central (PMC) Context: While discussing the 2-amine isomer, this reference validates the crystallization behavior and structural characteristics of tolyl-nitropyridinamines.

Sources

- 1. WO2014101897A1 - Process for preparing methyl acetate - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Bromo-2-fluorotoluene | 51436-99-8 | Benchchem [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

The Rising Therapeutic Potential of Nitropyridine Derivatives: A Technical Guide to Unlocking Their Biological Activity

Introduction: The Nitropyridine Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine ring stands as a "privileged structural motif," a core component in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile scaffold for designing novel therapeutic agents. The introduction of a nitro group (NO₂) to this already potent scaffold gives rise to nitropyridine derivatives, a class of compounds demonstrating a remarkable breadth of biological activities.[2][3] These activities span from potent anticancer and antimicrobial effects to potential applications in treating neurodegenerative diseases.[2]

The strategic placement of the nitro group significantly influences the chemical reactivity and biological targeting of the molecule. It can act as a key pharmacophore, directly interacting with biological targets, or serve as a versatile synthetic handle for further chemical modifications, allowing for the creation of diverse compound libraries for high-throughput screening.[4] This guide provides an in-depth technical exploration of the significant biological activities of nitropyridine derivatives, with a primary focus on their anticancer and antimicrobial potential. We will delve into the molecular mechanisms underpinning these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a framework for researchers, scientists, and drug development professionals to effectively harness the therapeutic promise of this important class of molecules.

Part I: Anticancer Activity of Nitropyridine Derivatives

The cytotoxic potential of nitropyridine derivatives against a wide array of cancer cell lines has positioned them as a promising area of oncology research.[4] Their mechanisms of action are multifaceted, often converging on the disruption of fundamental cellular processes essential for cancer cell proliferation and survival.

Mechanism of Action: Disrupting the Cellular Machinery of Cancer

A primary anticancer mechanism of certain nitropyridine derivatives, particularly 3-nitropyridine analogues, is the targeting of the microtubule network.[5][6] Microtubules are dynamic cytoskeletal polymers crucial for cell division, intracellular transport, and the maintenance of cell shape.[1][5] Their disruption triggers a cascade of events leading to cell cycle arrest and programmed cell death (apoptosis).

These 3-nitropyridine compounds act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[5][6] This interaction inhibits tubulin polymerization, preventing the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[5] The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5][7] This sustained arrest ultimately triggers the intrinsic apoptotic pathway, culminating in cancer cell death.[5]

Another significant pathway implicated in the anticancer activity of some pyridine derivatives involves the upregulation of tumor suppressor proteins and the activation of stress-related signaling cascades.[7] Treatment of cancer cells with these compounds has been shown to increase the expression of p53, a key tumor suppressor that orchestrates cellular responses to DNA damage and other stresses.[7] Activated p53, in turn, induces the expression of the cyclin-dependent kinase inhibitor p21, which enforces cell cycle arrest, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.[7]

Furthermore, these compounds can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) family. The JNK pathway is activated by various cellular stresses and can have both pro-apoptotic and pro-survival roles depending on the cellular context. In the context of these anticancer pyridine derivatives, JNK activation appears to contribute to the induction of apoptosis.[7]

Experimental Protocols for Evaluating Anticancer Activity

A tiered approach to in vitro screening is essential for identifying and characterizing the anticancer potential of nitropyridine derivatives. This typically begins with cytotoxicity assays to determine the concentration-dependent effects on cell viability, followed by more specific assays to elucidate the mechanism of action.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the nitropyridine derivatives in culture medium. Replace the overnight culture medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

The SRB assay is a colorimetric assay that measures cell density based on the staining of total cellular protein with the SRB dye.

-

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates several times with water to remove the TCA and unbound cells.

-

SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates with 1% acetic acid to remove unbound dye.

-

Dye Solubilization: Add a Tris-based solution to each well to solubilize the protein-bound SRB dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 510-540 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (half-maximal growth inhibition) value.

-

This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival and reproductive integrity after treatment.

-

Step-by-Step Methodology:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with the nitropyridine derivatives at various concentrations for a defined period (e.g., 24 hours).

-

Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate the plates for 1-3 weeks, allowing colonies to form.

-

Colony Staining: Fix the colonies with a methanol/acetic acid solution and stain them with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

-

Part II: Antimicrobial Activity of Nitropyridine Derivatives

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Nitropyridine derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for further development.[4]

Mechanism of Action: A Pro-Drug Approach to Microbial Killing

The antimicrobial activity of many nitroaromatic compounds, including nitropyridines, is often attributed to a pro-drug mechanism. The nitro group itself is typically not the active agent but requires bioreduction by microbial nitroreductases to generate cytotoxic intermediates.

Within the microbial cell, the nitro group undergoes a series of one-electron reductions, leading to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can indiscriminately damage a variety of critical cellular components, including DNA, proteins, and lipids, leading to a loss of cellular function and ultimately, cell death. This multi-targeted mechanism of action may also contribute to a lower propensity for the development of microbial resistance compared to drugs that target a single enzyme or pathway.

Experimental Protocols for Evaluating Antimicrobial Activity

Standardized methods are crucial for determining the in vitro efficacy of new antimicrobial agents. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a gold-standard technique.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Step-by-Step Methodology:

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the nitropyridine derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 16-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Data Recording: Record the MIC value in µg/mL or µM.

-

Data Summary: A Snapshot of Nitropyridine Bioactivity

The following tables provide a summary of representative biological activity data for various nitropyridine derivatives, highlighting their potential as both anticancer and antimicrobial agents.

Table 1: Anticancer Activity of Selected Nitropyridine Derivatives

| Compound Class | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |

| 3-Nitropyridine Analogues | Various (NCI-60 panel) | SRB | <0.01 - 10 | [5] |

| Pyridine Derivatives | HepG2 (Liver Cancer) | MTT | 4.5 | [7] |

| Nitropyridine-linked Thiazolidinones | MCF-7 (Breast Cancer) | Not Specified | 6.41 | [2] |

| Nitropyridine-linked Thiazolidinones | HepG2 (Liver Cancer) | Not Specified | 7.63 | [2] |

Table 2: Antimicrobial Activity of Selected Nitropyridine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives | Mycobacterium tuberculosis | 4 - 64 | [4] |

| Nitropyridine-containing complexes | Staphylococcus aureus | Zone of inhibition: 9.1–17.9 mm | [2] |

| Nitropyridine-containing complexes | Escherichia coli | Zone of inhibition: 9.1–17.9 mm | [2] |

| Nitropyridine-containing complexes | Candida albicans | Zone of inhibition: 21.9–25.3 mm | [2] |

Conclusion and Future Perspectives

Nitropyridine derivatives represent a rich and underexplored territory in the quest for novel therapeutic agents. Their demonstrated efficacy against cancer and a wide range of pathogenic microorganisms, coupled with their synthetic tractability, underscores their significant potential. The mechanisms of action, involving the disruption of fundamental cellular processes like microtubule dynamics and the generation of cytotoxic reactive species, offer compelling avenues for the development of drugs that are not only potent but also potentially less susceptible to the development of resistance.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new nitropyridine analogues. As our understanding of the specific molecular targets and signaling pathways modulated by these compounds deepens, so too will our ability to design next-generation nitropyridine-based drugs with enhanced selectivity, improved efficacy, and a favorable safety profile. The continued exploration of this versatile chemical scaffold holds immense promise for addressing some of the most pressing challenges in modern medicine.

References

-

Van Baelen, K., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS ONE, 19(11), e0307153. [Link]

-

Gkeka, P., et al. (2025). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases. International Journal of Molecular Sciences, 26(16), 8934. [Link]

-

Van Baelen, K., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed, 39509402. [Link]

-

Kalogirou, A. S., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 15(5), 7241–7249. [Link]

- Vertex AI Search. (2026, January 29).

-

Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]

-

Singh, R., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science, 11(12), 001-014. [Link]

-

Saleh, M., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of New Nitazoxanide Derivatives: Toward Broad‐Spectrum Antimicrobial Agents. Archiv der Pharmazie. [Link]

-

Kowalik, M., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 23(15), 8539. [Link]

-

University of Florida. (2024, July 26). Broad Spectrum Antimicrobial Compounds for Countering Antibiotic-Resistant Bacteria. University of Florida Tech Licensing. [Link]

-

Dongre, R. S., et al. (2016). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry, 40(11), 9487-9498. [Link]

-

Sharma, A., et al. (2020). A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 11(8), 3669-3679. [Link]

-

Der Pharma Chemica. (2026, February 16). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Der Pharma Chemica. [Link]

-

Sadowska, K., & Stączek, P. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(19), 6296. [Link]

-

El-Sayed, W. M., et al. (2023). Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc, 2023(6), 114-129. [Link]

-

Zhang, Q., et al. (2020). Anticancer strategies by upregulating p53 through inhibition of its ubiquitination by MDM2. Medicinal Research Reviews, 40(4), 1235-1267. [Link]

-

De Luca, L., et al. (2022). Recent Approaches to the Identification of Novel Microtubule-Targeting Agents. Frontiers in Chemistry, 10, 864267. [Link]

-

Wieczorek, M., et al. (2021). 2-APCAs, the Novel Microtubule Targeting Agents Active against Distinct Cancer Cell Lines. International Journal of Molecular Sciences, 22(3), 1152. [Link]

-

Chylewska, A., et al. (2016). Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3. Molecules, 21(2), 164. [Link]

-

Chen, Y., et al. (2019). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Journal of Hematology & Oncology, 12(1), 1-11. [Link]

-

Wang, W., et al. (2021). Anticancer and other potential clinical applications of JNK inhibitors. Expert Opinion on Investigational Drugs, 30(6), 635-647. [Link]

-

Schlegel, F., et al. (2022). JNK inhibitor IX restrains pancreatic cancer through p53 and p21. Frontiers in Oncology, 12, 1056586. [Link]

-

Encyclopedia MDPI. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. MDPI. [Link]

-

Cornea, V., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(11), 3467. [Link]

Sources

- 1. Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases | MDPI [mdpi.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. nbinno.com [nbinno.com]

- 5. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Hypothesized Mechanism of Action for N-(4-methylphenyl)-3-nitropyridin-4-amine as a Protein Kinase Inhibitor

Executive Summary

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the core of numerous clinically successful protein kinase inhibitors.[1][2] This guide puts forth the central hypothesis that N-(4-methylphenyl)-3-nitropyridin-4-amine, hereafter designated as Compound X, functions as an ATP-competitive protein kinase inhibitor. This hypothesis is predicated on a detailed structural analysis of Compound X, which reveals key pharmacophoric features consistent with known kinase-binding motifs. We present a comprehensive, multi-phase experimental strategy designed to rigorously test this hypothesis, beginning with broad, high-throughput screening and culminating in specific cellular target engagement and pathway modulation assays. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only the scientific rationale but also detailed, actionable protocols and data interpretation frameworks necessary to elucidate the mechanism of action for this and similar novel chemical entities.

Introduction and Central Hypothesis

Protein kinases are a large family of enzymes that play a central role in virtually all cellular signaling networks, making them critical therapeutic targets for a host of diseases, especially cancer.[3][4] The development of small-molecule inhibitors that target the ATP-binding site of these kinases has revolutionized treatment paradigms. The aminopyrimidine and related aminopyridine scaffolds are particularly adept at this, as they can effectively mimic the adenine ring of ATP, enabling competitive binding within the kinase active site.[1][2]

Compound X, N-(4-methylphenyl)-3-nitropyridin-4-amine, possesses a 4-aminopyridine core. Our central hypothesis is that this molecule orients itself within the ATP-binding pocket of one or more protein kinases, with the pyridine nitrogen forming a critical hydrogen bond with the "hinge" region of the kinase, a mode of interaction characteristic of many type I and type II kinase inhibitors.[5] The N-(4-methylphenyl) group is predicted to occupy a hydrophobic pocket, while the 3-nitro group likely influences electronic properties and provides additional interactions, thereby determining the compound's potency and selectivity profile.

This guide outlines a logical, field-proven workflow to systematically investigate this hypothesis.

Structural Rationale and In Silico Target Prediction

A molecule's structure dictates its function. The key components of Compound X support the kinase inhibition hypothesis:

-

4-Aminopyridine Core: This moiety is a well-established hinge-binding motif. The pyridine nitrogen (N1) is positioned to act as a hydrogen bond acceptor, while the exocyclic amine can act as a hydrogen bond donor, together forming one to three hydrogen bonds with the backbone of the kinase hinge region.

-

N-(4-methylphenyl) Group: This hydrophobic substituent is likely to project into the hydrophobic region of the ATP pocket, often referred to as the "back pocket," where it can form van der Waals interactions, contributing to binding affinity.

-

3-Nitro Group: As a strong electron-withdrawing group, the nitro substituent modulates the pKa of the pyridine ring, potentially enhancing the hinge-binding interaction. It may also form specific polar contacts with residues in the solvent-exposed region of the active site.

In Silico Target Prediction

Before embarking on extensive wet-lab experiments, computational methods can provide valuable, data-driven predictions of likely kinase targets, helping to prioritize experimental resources.[3][6]

Protocol 2.1: Computational Kinase Target Prediction

-

Ligand Preparation: Generate a 3D conformation of Compound X using a computational chemistry package (e.g., Schrödinger Maestro, MOE). Perform energy minimization using a suitable force field (e.g., OPLS4).

-

Target Database Selection: Utilize a comprehensive database of kinase structures, such as the Protein Data Bank (PDB), or specialized databases like KinomeFEATURE.[7][8]

-

Prediction Methodologies:

-

Pharmacophore Screening: Define a 3D pharmacophore based on the key features of Compound X (hydrogen bond acceptor, hydrogen bond donor, hydrophobic group, aromatic ring). Screen this pharmacophore against a database of kinase models.

-

Molecular Docking: Perform docking studies of Compound X against a panel of diverse human kinase crystal structures. Prioritize kinases where the aminopyridine core forms canonical hinge interactions and the overall binding pose has a favorable docking score.

-

Machine Learning Models: Employ validated machine learning tools like KinasePred or 3D-KINEssence, which use large datasets of known kinase-inhibitor interactions to predict the target landscape for a novel compound.[6][9]

-

-

Analysis and Prioritization: Consolidate the results from all in silico methods. Kinases that are consistently identified as high-probability targets should be prioritized for initial in vitro screening.

Experimental Validation Strategy

The following phased approach provides a self-validating system, where the results of each phase inform the design of the next, ensuring a logical and efficient elucidation of the mechanism of action.

Phase 1: Broad Kinome Profiling

The first step is to empirically determine the kinase selectivity profile of Compound X across a large, representative panel of the human kinome. This unbiased approach will identify the primary kinase family or specific kinases that the compound interacts with.

Protocol 3.1: In Vitro Kinase Panel Screen

-

Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO.

-

Assay Service: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega, Reaction Biology) for a broad panel screen (e.g., KINOMEscan™, Kinase-Glo® Plus). A standard initial screen is typically performed at a single high concentration (e.g., 1 or 10 µM).

-

Assay Principle: These assays generally measure the amount of ATP remaining after a kinase reaction.[4] Inhibition is observed as a higher signal (more ATP remaining) compared to a DMSO vehicle control.

-

Data Analysis: The primary output is typically expressed as "% Inhibition" at the tested concentration.

-

% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))

-

-

Hit Selection: Kinases showing significant inhibition (e.g., >75% at 1 µM) are considered primary "hits" for further investigation.

Table 1: Hypothetical Kinase Panel Screening Results for Compound X at 1 µM

| Kinase Target | Kinase Family | % Inhibition | Hit Status |

| AURKA | Ser/Thr Kinase | 92% | Primary Hit |

| AURKB | Ser/Thr Kinase | 85% | Primary Hit |

| ABL1 | Tyr Kinase | 65% | Secondary Hit |

| SRC | Tyr Kinase | 48% | Non-Hit |

| EGFR | Tyr Kinase | 15% | Non-Hit |

| CDK2 | Ser/Thr Kinase | 12% | Non-Hit |

| ... (400+ others) | ... | <10% | ... |

dot

Caption: Logic of the ATP competition assay.

Phase 3: Cellular Target Engagement and Pathway Analysis

Confirming that Compound X binds to its intended target within the complex environment of a living cell is a critical step in drug development. [10]Furthermore, we must demonstrate that this binding event leads to the inhibition of the kinase's downstream signaling function.

Protocol 3.4: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify direct target engagement in intact cells. [11][12]The principle is that a ligand-bound protein is thermally more stable than its unbound counterpart. [12][13]

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116, which expresses high levels of Aurora kinases) to ~80% confluency. Treat cells with either Compound X (e.g., at 1 µM and 10 µM) or vehicle (DMSO) for 1-2 hours.

-

Heat Challenge: Harvest and resuspend cells. Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling. [10]3. Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (supernatant) from the heat-induced aggregated proteins (pellet) by high-speed centrifugation. [14]4. Detection by Western Blot: Analyze the amount of soluble AURKA remaining in the supernatant of each sample using Western blotting.

-

Data Analysis: Plot the band intensity of soluble AURKA versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated samples indicates target stabilization and thus, direct engagement.

Protocol 3.5: Western Blot for Downstream Pathway Modulation

To confirm that target engagement translates to functional inhibition, we will assess the phosphorylation status of a known downstream substrate of Aurora A kinase. A key substrate is Histone H3 at Serine 10 (pHH3-S10), a marker of mitosis.

-

Cell Treatment: Seed HCT116 cells. Synchronize them in the G2/M phase using a cell cycle inhibitor like nocodazole to enrich for the mitotic population where AURKA is active. Treat the synchronized cells with increasing concentrations of Compound X (e.g., 0, 50, 150, 500, 1500 nM) for 2-4 hours.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane. [15][16]Probe the membrane with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3 (as a loading control).

-

Detection and Quantification: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. [10]Quantify the band intensities. A dose-dependent decrease in the ratio of p-Histone H3 to total Histone H3 indicates functional inhibition of the Aurora kinase pathway. [17]

dot

Caption: Inhibition of the Aurora A signaling pathway.

Conclusion and Future Directions

This guide details a robust, integrated strategy to test the hypothesis that N-(4-methylphenyl)-3-nitropyridin-4-amine acts as an ATP-competitive kinase inhibitor. The proposed workflow, from in silico prediction to in-cell functional assays, provides a clear and rigorous path to elucidate its mechanism of action. Positive results, particularly the confirmation of a specific kinase target (e.g., AURKA) and on-target pathway modulation in cells, would validate the central hypothesis.

Future work would involve expanding the cellular studies to assess effects on cell cycle progression and apoptosis, initiating structure-activity relationship (SAR) studies to optimize potency and selectivity, and eventually progressing the most promising analogues into in vivo efficacy and safety studies.

References

- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.

- Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers.

- Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks. PLOS Computational Biology.

- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.

- Aminopyridines for the treatment of neurologic disorders. Current Opinion in Neurology.

- Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.

- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.

- Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate.

- The use of aminopyridines in neurological disorders. PubMed.

- In vitro NLK Kinase Assay. PMC.

- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry.

- Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways. BenchChem.

- 4 aminopyridine – Knowledge and References. Taylor & Francis Online.

- Full article: Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online.

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf.

- Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. BenchChem.

- How Does a Biochemical Kinase Assay Work? BellBrook Labs.

- In vitro kinase assay. Bio-protocol.

- Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S..

- Kinase activity-tagged western blotting assay. PubMed.

- In vitro kinase assay. Protocols.io.

- Protocol for Invitro Kinase Assay. Columbia University.

- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Publishing.

- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.

- Western blot analysis of intracellular signaling pathways after TKI... ResearchGate.

- Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific.

- Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge.

- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 3. Frontiers | Computational methods for analysis and inference of kinase/inhibitor relationships [frontiersin.org]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks | PLOS Computational Biology [journals.plos.org]

- 10. benchchem.com [benchchem.com]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pelagobio.com [pelagobio.com]

- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 14. bio-protocol.org [bio-protocol.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

Analogs and derivatives of N-(4-methylphenyl)-3-nitropyridin-4-amine

Title: The 3-Nitro-4-Aminopyridine Scaffold: A Gateway to Purine-Mimetic Therapeutics Subtitle: Technical Analysis of N-(4-methylphenyl)-3-nitropyridin-4-amine and Its Derivatives

Executive Summary: The "Gateway" Scaffold

N-(4-methylphenyl)-3-nitropyridin-4-amine (CAS: 54696-69-4) is not merely an isolated organic compound; in the context of medicinal chemistry, it represents a critical "gateway scaffold."[1] It serves as the penultimate precursor to 1-aryl-1H-imidazo[4,5-c]pyridines , a class of privileged heterocycles that function as bioisosteres of purine (adenine).[1]

Because the imidazo[4,5-c]pyridine core closely mimics the ATP purine ring, derivatives of this molecule are heavily utilized in the development of ATP-competitive kinase inhibitors (e.g., EGFR, Src) and PARP inhibitors . This guide dissects the synthesis, chemical behavior, and strategic derivatization of this molecule for high-value drug discovery.[2]

Chemical Architecture & Properties

The molecule features a highly polarized "push-pull" electronic system.[1] The electron-donating amine at position 4 is conjugated with the electron-withdrawing nitro group at position 3 and the pyridine nitrogen.[1]

| Property | Value / Characteristic | Implication for Medicinal Chemistry |

| Molecular Formula | C₁₂H₁₁N₃O₂ | Compact scaffold, structurally efficient.[1] |

| Molecular Weight | 229.24 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| H-Bonding | Intramolecular (NH[1]···O) | The amino proton forms a strong H-bond with the nitro oxygen, locking the conformation and improving membrane permeability (pseudo-ring formation). |

| Electronic State | Electron-deficient Pyridine | The pyridine ring is deactivated, making the 4-position susceptible to nucleophilic attack (SNAr) during synthesis but resistant to oxidative metabolism. |

| LogP (Predicted) | ~2.7 | Favorable lipophilicity for oral bioavailability (Lipinski compliant). |

Synthesis Strategy: The SNAr Pathway

The most robust route to N-(4-methylphenyl)-3-nitropyridin-4-amine is Nucleophilic Aromatic Substitution (SNAr) .[1] Unlike palladium-catalyzed Buchwald-Hartwig aminations, this reaction proceeds under metal-free conditions due to the activation provided by the 3-nitro group and the pyridine nitrogen.

Protocol: Synthesis of N-(4-methylphenyl)-3-nitropyridin-4-amine

-

Precursors : 4-Chloro-3-nitropyridine (1.0 eq), p-Toluidine (1.1 eq).

-

Solvent : Ethanol or Isopropanol (Protic solvents stabilize the transition state).

-

Base : Triethylamine (Et₃N) or DIPEA (1.2 eq) to scavenge HCl.

Step-by-Step Methodology:

-

Charge : Dissolve 4-Chloro-3-nitropyridine (5.0 g, 31.5 mmol) in 50 mL of ethanol.

-

Addition : Add p-Toluidine (3.7 g, 34.6 mmol) followed by Et₃N (5.3 mL).

-

Reflux : Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The spot for the starting chloride (Rf ~0.6) should disappear, replaced by a bright yellow/orange product spot (Rf ~0.4).

-

Quench & Isolate : Cool to room temperature. The product often precipitates directly. If not, pour into 200 mL ice-water.

-

Purification : Filter the yellow solid. Wash with cold water (2x) and cold ethanol (1x). Recrystallize from Ethanol/DMF if purity is <95%.

Yield Expectation : 85–92%. Validation : ¹H NMR (DMSO-d₆) will show a characteristic broad singlet for the NH proton at >9.0 ppm (deshielded by the nitro group).

Derivatization Logic: From Scaffold to Drug

The primary value of this molecule lies in its downstream transformation. The Nitro-Reduction-Cyclization sequence converts the open scaffold into the rigid Imidazo[4,5-c]pyridine core.[1]

Visualizing the Pathway

Caption: The "Gateway" workflow converting the nitro-amine scaffold into the bioactive imidazo[4,5-c]pyridine core.

Critical Derivative Pathways

-

The Kinase Inhibitor Route (Imidazo-Cyclization)

-

Reaction : Reduce the nitro group (Fe/NH₄Cl or H₂/Pd-C) to the diamine. Immediately treat with Triethyl Orthoformate (for C-H core) or Urea/CDI (for C=O core).

-

Result : 1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine.[1]

-

Mechanism : This creates a rigid bicyclic system that mimics the adenine ring of ATP, allowing the molecule to bind into the ATP-binding pocket of kinases like EGFR or JAK .

-

-

The "Core Hopping" Route (Triazolo-Cyclization)

-

Reaction : Reduce to diamine, then treat with Sodium Nitrite (NaNO₂) in acid.

-

Result : 1-(4-methylphenyl)-1H-triazolo[4,5-c]pyridine.[1]

-

Utility : Increases nitrogen count, altering hydrogen bond acceptor/donor ratios and often improving metabolic stability (lowering CYP450 oxidation).

-

Structure-Activity Relationship (SAR) Map

To optimize this scaffold for biological activity (e.g., antitumor efficacy), modifications must follow specific zones of the molecule.

Caption: Strategic modification zones for optimizing the 3-nitro-4-aminopyridine scaffold.

Experimental Protocol: Reduction to Diamine

Note: The diamine intermediate is oxidation-sensitive (turns dark/purple upon air exposure). It must be used immediately in the next step.

-

Setup : Suspend N-(4-methylphenyl)-3-nitropyridin-4-amine (2.29 g, 10 mmol) in Ethanol (50 mL) and Water (10 mL).

-

Catalyst : Add Iron powder (3.0 g, 5 eq) and Ammonium Chloride (0.5 g).

-

Reaction : Heat to reflux with vigorous stirring for 2 hours. The yellow color should fade to a pale/colorless solution (if kept under N₂).

-

Workup : Filter hot through Celite to remove iron.

-

Immediate Use : The filtrate contains the unstable diamine. Add Triethyl Orthoformate (10 mL) and catalytic p-TsOH immediately to the filtrate and reflux for 3 hours to achieve the stable Imidazo[4,5-c]pyridine derivative.

References

-

BenchChem . (2025).[2] A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine. BenchChem Technical Resources.

-

PubChem . (2025).[3] N-(4-methylphenyl)-3-nitropyridin-2-amine Crystal Structure and Isomer Analysis. National Institutes of Health.

-

Santa Cruz Biotechnology . (2025). N-methyl-3-nitropyridin-4-amine: Biochemical Properties. SCBT Product Data.

-

MDPI . (2021). Nitropyridines in the Synthesis of Bioactive Molecules: Precursors for Antitumor Agents. Molecules, 26(9).

-

PrepChem . (2024). Synthesis of 2-methyl-1H-imidazo[4,5-c]pyridine from 3,4-diaminopyridine. PrepChem Organic Synthesis Database.

Sources

N-(4-methylphenyl)-3-nitropyridin-4-amine crystal structure and polymorphism.

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of N-(4-methylphenyl)-3-nitropyridin-amine

Authored by: A Senior Application Scientist

Foreword: This technical guide delves into the solid-state chemistry of a substituted nitropyridine-amine, a class of compounds of interest for their potential fluorescence properties and as intermediates in the synthesis of bioactive molecules.[1][2] A critical aspect of developing any crystalline solid for pharmaceutical or materials science applications is a thorough understanding of its polymorphic landscape. Polymorphism, the ability of a compound to exist in more than one crystal structure, can profoundly impact crucial properties such as solubility, stability, bioavailability, and manufacturability.[3] This document provides a comprehensive overview of the known polymorphic forms of N-(4-methylphenyl)-3-nitropyridin-2-amine, detailing their structural characteristics, the analytical workflows for their characterization, and the causality behind the experimental methodologies.

Note to the Reader: While the topic specified is N-(4-methylphenyl)-3-nitropyridin-4-amine, the preponderance of published crystallographic research focuses on the isomeric N-(4-methylphenyl)-3-nitropyridin-2-amine. To ensure scientific integrity and provide a data-rich guide, this document will focus on the well-characterized 2-amine isomer, for which multiple polymorphs have been identified and structurally elucidated.

The Phenomenon of Polymorphism: Significance in a Developmental Context

In the realm of drug development, the solid form of an active pharmaceutical ingredient (API) is as critical as its molecular structure. Different polymorphs of the same API are, in essence, different solid-state materials with distinct physical properties, despite being chemically identical. A classic example is Ritonavir, an antiretroviral drug, where the sudden appearance of a more stable, less soluble polymorph led to significant formulation challenges and a market recall. This underscores the imperative for comprehensive polymorph screening during drug development to identify the most stable form and mitigate risks associated with polymorphic transformations.

The formation of different polymorphs is governed by the subtle interplay of thermodynamics and kinetics during the crystallization process. Factors such as solvent, temperature, cooling rate, and the presence of impurities can dictate which crystal form nucleates and grows.[3] Understanding these relationships is key to controlling the desired solid form during manufacturing.

Synthesis and Crystallization of N-(4-methylphenyl)-3-nitropyridin-2-amine

The foundational step in any solid-state characterization is the synthesis of the target compound. The title compound is synthesized via a nucleophilic aromatic substitution reaction.

Synthesis Protocol

Objective: To synthesize N-(4-methylphenyl)-3-nitropyridin-2-amine from commercially available starting materials.

Methodology:

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-3-nitro-pyridine (1 equivalent) and p-toluidine (1 equivalent).[1]

-

Solvent Addition: Add ethanol to the flask to serve as the reaction solvent. The volume should be sufficient to dissolve the reactants upon heating.[1]

-

Reflux: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 5-6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

-

Work-up: Dissolve the residue in a minimal amount of water and extract with a suitable organic solvent like diethyl ether. Wash the combined organic layers with water and dry over anhydrous sodium sulfate.[1]

-

Purification: Remove the solvent under reduced pressure to yield the crude product as a reddish solid. Further purification can be achieved by recrystallization from ethyl acetate to yield high-purity red crystals of the target compound.[1]

Causality and Insights:

-

Choice of Reactants: The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack by the amine group of p-toluidine at the C2 position, displacing the chloro group.

-

Solvent: Ethanol is a common choice for such reactions due to its ability to dissolve the reactants and its suitable boiling point for reflux.

-

Purification: Recrystallization is a critical step to ensure high purity, which is essential for subsequent crystallographic studies, as impurities can inhibit crystallization or favor the formation of undesired forms.

The Polymorphic Landscape: Two Monoclinic Forms

To date, two distinct polymorphic forms of N-(4-methylphenyl)-3-nitropyridin-2-amine have been identified and characterized by single-crystal X-ray diffraction. Both forms crystallize in the monoclinic system but differ in their space group, the number of molecules in the asymmetric unit (Z'), and their molecular packing.[4]

Polymorph I (P2₁/c)